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Compound of Interest

Compound Name: CK156

Cat. No.: B10824041

A Note on Terminology: This document focuses on the compound IM156. Initial searches for
"CK156" did not yield relevant results in the context of mitochondrial respiration. It is highly
probable that "CK156" was a typographical error for "IM156," a well-documented inhibitor of
mitochondrial respiration.

Introduction

IM156 is a novel and potent biguanide derivative that acts as a modulator of oxidative
phosphorylation (OXPHQOS).[1] It is a selective inhibitor of mitochondrial protein complex |
(PC1), the first and largest enzyme of the electron transport chain.[1][2] By inhibiting complex I,
IM156 effectively disrupts the flow of electrons, leading to a reduction in mitochondrial
respiration and ATP synthesis.[3][4] This mechanism of action has positioned IM156 as a
promising therapeutic candidate in fields such as oncology and for the treatment of fibrotic
diseases, where metabolic reprogramming is a key pathological feature.[1][2] Compared to
other biguanides like metformin, IM156 demonstrates significantly higher potency in its
inhibitory effects on mitochondrial function.[1][5]

Core Mechanism of Action

IM156 exerts its primary effect by directly inhibiting the NADH:ubiquinone oxidoreductase
activity of mitochondrial complex 1.[1][2] This inhibition curtails the transfer of electrons from
NADH to coenzyme Q, a critical step in the electron transport chain. The consequences of this
inhibition are multifaceted:
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» Decreased Oxygen Consumption: By impeding the electron transport chain, IM156 leads to
a dose-dependent reduction in the mitochondrial oxygen consumption rate (OCR).[2][3]

e Reduced ATP Production: The proton pumping by complex | is essential for establishing the
proton motive force that drives ATP synthase. Inhibition by IM156 diminishes this gradient,
resulting in decreased mitochondrial ATP production.[3][4]

o Activation of AMPK: The resulting shift in the cellular energy state, characterized by a lower
ATP-to-AMP ratio, leads to the activation of AMP-activated protein kinase (AMPK).[1][5]
Activated AMPK is a master regulator of metabolism that promotes catabolic pathways to

restore energy homeostasis.

Quantitative Data on the Effects of IM156

The following tables summarize the quantitative effects of IM156 on mitochondrial respiration

and related cellular processes as reported in preclinical studies.
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Caption: Signaling pathway of IM156 in inhibiting mitochondrial respiration.

Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using
Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess the impact of mitochondrial
inhibitors on cellular bioenergetics.[2]
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Objective: To measure key parameters of mitochondrial function, including basal respiration,
ATP-linked respiration, maximal respiration, and spare respiratory capacity in cells treated with
IM156.

Materials:
Seahorse XF Cell Culture Microplate
Seahorse XF Calibrant Solution

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH
7.4

IM156 stock solution (in DMSO)

Seahorse XF Cell Mito Stress Test Kit, containing:

o Oligomycin (Complex V inhibitor)

o FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a protonophore)
o Rotenone (Complex I inhibitor) / Antimycin A (Complex Il inhibitor) mix

Cell line of interest (e.g., WI-38 human pulmonary fibroblasts)

Seahorse XFe/XF Pro Analyzer

Procedure:

o Cell Seeding: a. Seed cells in a Seahorse XF cell culture microplate at a pre-determined
optimal density. b. Culture overnight in a standard CO2 incubator at 37°C.

e Sensor Cartridge Hydration: a. The day before the assay, hydrate the Seahorse XF sensor
cartridge by adding XF Calibrant solution to each well of the utility plate and placing the
sensor cartridge on top. b. Incubate overnight in a non-CO:2 incubator at 37°C.

o Cell Treatment: a. On the day of the assay, remove the cell culture medium and wash the
cells with pre-warmed assay medium. b. Add fresh assay medium containing the desired
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concentrations of IM156 or vehicle control (DMSO) to the appropriate wells. c. Incubate the
cell plate in a non-COz2 incubator at 37°C for the desired pre-treatment time (e.g., 2 hours).[2]

Prepare Injector Ports: a. Prepare working solutions of oligomycin, FCCP, and
rotenone/antimycin A in the assay medium at the desired final concentrations. b. Load the
solutions into the appropriate injector ports of the hydrated sensor cartridge.

Seahorse XF Analyzer Measurement: a. Calibrate the sensor cartridge in the Seahorse XF
Analyzer. b. Replace the calibrant plate with the cell culture plate. c. Initiate the assay
protocol, which will measure basal OCR and then sequentially inject the mitochondrial
inhibitors to measure different respiratory parameters.

Western Blot for AMPK Phosphorylation

Objective: To qualitatively or quantitatively assess the activation of AMPK in response to IM156

treatment by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

Cell line of interest

IM156 stock solution

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies:

o Rabbit anti-phospho-AMPKa (Thrl172)
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o Rabbit anti-total-AMPKa

e Secondary antibody: HRP-conjugated anti-rabbit IgG
e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Treatment and Lysis: a. Seed cells and grow to desired confluency. b. Treat cells with
various concentrations of IM156 or vehicle for the desired time. c. Wash cells with ice-cold
PBS and lyse with lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet
cell debris.

e Protein Quantification: a. Determine the protein concentration of the supernatant using a
BCA assay.

o SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample
by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a
PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room
temperature. e. Incubate the membrane with the primary antibody against phospho-AMPKa
(e.g., at a 1:1000 dilution) overnight at 4°C. f. Wash the membrane with TBST and incubate
with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the
membrane again and apply ECL substrate. h. Visualize the protein bands using an imaging
system.

 Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped
and re-probed with an antibody against total AMPKa.

Experimental Workflow Diagram
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Caption: Experimental workflow for a Seahorse XF Cell Mito Stress Test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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